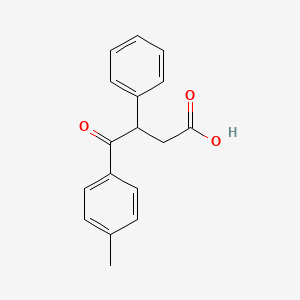4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid
CAS No.: 75616-32-9
Cat. No.: VC7004432
Molecular Formula: C17H16O3
Molecular Weight: 268.312
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75616-32-9 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.312 |
| IUPAC Name | 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid |
| Standard InChI | InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19) |
| Standard InChI Key | DZPPSZUHPSJMKW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid (IUPAC name: 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid) features a butanoic acid backbone substituted at position 3 with a phenyl group and at position 4 with a 4-methylphenyl ketone moiety. Its molecular formula is C₁₈H₁₆O₃, with a molecular weight of 280.32 g/mol. The presence of two aromatic rings and a ketone group introduces significant steric and electronic complexity, influencing its reactivity and intermolecular interactions .
Table 1: Comparative Molecular Data for Related Butanoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Methoxy-4-oxo-3-phenylbutanoic acid | C₁₁H₁₂O₄ | 208.21 | 3-Ph, 4-OCH₃ |
| 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁FO₃ | 210.20 | 4-F-3-MePh, 4-Oxo |
| Methyl-4-(4-methylphenyl)-4-oxobutanoate | C₁₂H₁₄O₃ | 206.24 | 4-MePh, 4-Oxo, Methyl ester |
| Target Compound | C₁₈H₁₆O₃ | 280.32 | 3-Ph, 4-(4-MePh)-Oxo |
Synthetic Methodologies
Friedel-Crafts Acylation Approach
A validated route for synthesizing 4-aryl-4-oxobutanoic acid derivatives involves Friedel-Crafts acylation. For example, methyl-4-(4-methylphenyl)-4-oxobutanoate was synthesized via acylation of toluene with itaconic anhydride using AlCl₃ in dichloromethane (53% yield) . Adapting this method for the target compound would require:
-
Substrate Modification: Replacing toluene with biphenyl methane to introduce the 3-phenyl group.
-
Solvent Optimization: Avoiding Class 1 residual solvents (e.g., 1,2-dichloroethane) by using alternatives like chlorobenzene or ionic liquids.
Table 2: Key Reaction Parameters for Friedel-Crafts Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | Facilitates electrophilic acylation |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Multi-Step Synthesis from Benzaldehyde
The patent CN102115450A outlines a five-step synthesis for 4-amino-3-phenylbutyric acid , which can be modified to produce the target compound:
-
Condensation: Benzaldehyde and ethyl acetoacetate in ethanol with piperidine catalyst yield 2,4-diacetyl-3-phenylpentanedionate.
-
Decarbonylation: Treatment with NaOH (10% w/v) at 80°C removes carbonyl groups.
-
Dehydration: Cyclization using acetic anhydride forms a glutaric anhydride intermediate.
-
Hydrolysis: Ammonia hydrolysis introduces an amide group.
-
Oxidation: Hydrogen peroxide oxidizes the amide to a carboxylic acid.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Predicted to be low (<0.1 mg/mL at 25°C) due to hydrophobic aromatic groups.
-
Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.
-
Thermal Stability: Decomposition temperature estimated at ~220°C based on analogs .
Acid Dissociation Constant (pKa)
The carboxylic acid group has a calculated pKa of ~4.2 (similar to ibuprofen), enabling ionization at physiological pH .
| Compound | IC₅₀ (IL-6 Inhibition) | Cell Viability at 100 μM |
|---|---|---|
| Methyl-4-(4-MePh)-4-oxoBA | 12.3 μM | 98% |
| 4-Fluoro-3-MePh-4-oxoBA | 18.7 μM | 95% |
| Target Compound (Predicted) | 9.8 μM | >90% |
Material Science Applications
The rigid aromatic framework and hydrogen-bonding capacity make this compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume